1-Benzyl-3-carboxypyridinium chloride benzyl ester
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Overview
Description
1-Benzyl-3-carboxypyridinium chloride benzyl ester is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring, and a carboxyl group esterified with benzyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-carboxypyridinium chloride benzyl ester typically involves the reaction of 3-carboxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-carboxypyridinium chloride benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-Benzyl-3-carboxypyridinium chloride benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-carboxypyridinium chloride benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
- 1-Benzyl-3-carboxypyridinium bromide
- 1-Benzyl-3-carbamoylpyridinium chloride
- 1-Benzyl-3-sodiumcarboxy-pyridinium chloride
Comparison: 1-Benzyl-3-carboxypyridinium chloride benzyl ester is unique due to its esterified carboxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzyl ester group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
109652-97-3 |
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Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
benzyl 1-benzylpyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C20H18NO2.ClH/c22-20(23-16-18-10-5-2-6-11-18)19-12-7-13-21(15-19)14-17-8-3-1-4-9-17;/h1-13,15H,14,16H2;1H/q+1;/p-1 |
InChI Key |
AARAVMMXMHKDBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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